molecular formula C9H9BrN2O3 B1221074 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid CAS No. 332874-04-1

3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid

Cat. No. B1221074
CAS RN: 332874-04-1
M. Wt: 273.08 g/mol
InChI Key: UXDDCRYZCDOAEL-UHFFFAOYSA-N
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Description

The compound “3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid” is a derivative of pyridine, which is a basic heterocyclic organic compound. The presence of the bromo group at the 5th position of the pyridine ring and the carboxyl group attached to the 3rd position via an amide linkage suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the planar pyridine ring, with the bromo, carboxyl, and amide groups potentially influencing the overall geometry of the molecule .


Chemical Reactions Analysis

The bromo group on the pyridine ring could potentially undergo various substitution reactions. Additionally, the carboxyl group could participate in typical acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxyl group could result in the compound having acidic properties. The bromo group might make the compound relatively heavy and potentially more reactive .

Scientific Research Applications

Gene Therapy

The structural features of this compound suggest its utility in gene therapy research. Compounds with similar structures have been used to create dendrimer scaffolds . These scaffolds can be used to deliver genetic material into cells, a crucial step in gene therapy aimed at treating genetic disorders.

Antimicrobial Agents

Derivatives of this compound could be synthesized and tested for antimicrobial properties. The brominated pyridine core is a common feature in molecules with antimicrobial activity, and further modification of the compound could lead to the development of new antibiotics or antifungal agents .

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as the specific context in which it is being studied. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

3-[(5-bromopyridine-3-carbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c10-7-3-6(4-11-5-7)9(15)12-2-1-8(13)14/h3-5H,1-2H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDDCRYZCDOAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353489
Record name 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid

CAS RN

332874-04-1
Record name 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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